molecular formula C20H20N4O2 B2490513 1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172904-22-1

1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2490513
CAS No.: 1172904-22-1
M. Wt: 348.406
InChI Key: XVSCYKPGYCYGES-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems incorporating pyrrolo-triazole-dione scaffolds. Its structure features a central bicyclic core with 3,5-dimethylphenyl and 4-ethylphenyl substituents. While direct literature on this specific compound is sparse, its structural analogs (e.g., pyrazolo-triazole and pyrrolo-pyrimidinone derivatives) have been studied for synthetic pathways and applications in pharmaceuticals or agrochemicals .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-4-14-5-7-15(8-6-14)23-19(25)17-18(20(23)26)24(22-21-17)16-10-12(2)9-13(3)11-16/h5-11,17-18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCYKPGYCYGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the dimethylphenyl and ethylphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure adjustments, and the use of solvents to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the phenyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Reported Applications/Properties
Target Compound Pyrrolo-triazole-dione 3,5-Dimethylphenyl, 4-ethylphenyl Not explicitly reported (inferred stability from substituents)
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one Pyrazolo-oxazinone Phenyl, methyl groups Intermediate for pyrazolo-pyrimidinones
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole Trifluoromethyl, sulfinyl, dichlorophenyl Broad-spectrum insecticide
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon) Pyridazinone Chloro, phenyl Herbicide

Substituent Effects

  • Aryl Groups: The target compound’s 3,5-dimethylphenyl and 4-ethylphenyl substituents likely enhance steric bulk and lipophilicity compared to simpler phenyl groups (e.g., in pyrazolo-oxazinone derivatives ). This could improve membrane permeability in bioactive contexts.
  • Electron-Withdrawing vs.

Stability and Reactivity

  • The triazole-dione core is expected to exhibit moderate thermal stability due to conjugation, akin to pyridazinones (e.g., Pyrazon) . However, the presence of two aryl groups may increase susceptibility to oxidative degradation compared to simpler analogs.

Biological Activity

The compound 1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo[3,4-d][1,2,3]triazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O2_{2}
  • Molecular Weight : 321.37 g/mol

The compound features a pyrrolo[3,4-d][1,2,3]triazole core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The pyrrolo[3,4-d][1,2,3]triazole moiety is known to facilitate binding to enzymes and receptors involved in critical metabolic pathways.

Key Targets

  • Enzymes : The compound has shown potential in modulating enzyme activity related to metabolic processes.
  • Receptors : It may interact with various receptors influencing cellular signaling pathways.

Antiviral Activity

Research has indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit antiviral properties. For instance:

  • A study on similar compounds demonstrated significant potency against HIV-1 by inhibiting gp41 6-HB formation with IC50_{50} values around 4.4 μM and 4.6 μM for specific derivatives .

Anticancer Properties

Recent studies have explored the anticancer potential of compounds within this class:

  • In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Case Study 1: Antiviral Efficacy

A series of experiments conducted on modified pyrrolo[3,4-d][1,2,3]triazoles revealed their effectiveness in inhibiting HIV replication in MT-2 cells with EC50_{50} values as low as 2.2 μM . These findings suggest that structural modifications can enhance antiviral efficacy.

Case Study 2: Anticancer Activity

In a study assessing the cytotoxic effects of various triazole derivatives on breast cancer cell lines (MCF-7), one derivative exhibited an IC50_{50} value of 10 μM after 48 hours of treatment. This indicates a promising avenue for further exploration in cancer therapeutics.

Data Table: Biological Activity Summary

Activity Type Target IC50_{50} / EC50_{50} Reference
AntiviralHIV gp414.4 μM / 2.2 μM
AnticancerMCF-7 Cell Line10 μM

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